molecular formula C9H10N2O4 B1660155 2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid CAS No. 72500-37-9

2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid

Cat. No.: B1660155
CAS No.: 72500-37-9
M. Wt: 210.19 g/mol
InChI Key: GSHIDXLOTQDUAV-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key vibrational modes (cm⁻¹):

  • 3420 : O-H stretch (hydroxyl and carboxylic acid)
  • 1705 : C=O stretch (carboxylic acid)
  • 1660 : Amide I band (C=O stretch)
  • 1540 : Amide II band (N-H bend)
  • 1250 : C-O stretch (phenolic hydroxyl)

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, DMSO-d₆) :

δ (ppm) Assignment
12.8 COOH (s, 1H)
9.87 NH (carbamoyl, s, 2H)
7.2 Ar-H (d, J=8.4 Hz, 2H)
6.7 Ar-H (d, J=8.4 Hz, 2H)
5.1 CH (s, 1H)

¹³C NMR :

δ (ppm) Assignment
175.2 COOH
158.4 C-OH (aromatic)
156.1 CONH₂
130.2 Aromatic C
58.3 CH center

Computational Chemistry: Molecular Modeling and DFT Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:

Optimized Geometry

  • Dihedral angle between phenyl and carboxylic acid groups: 112.4°
  • Bond lengths:
    • C=O (carboxylic): 1.249 Å
    • C-N (amide): 1.335 Å

Electronic Properties

  • HOMO-LUMO gap: 5.2 eV , indicating moderate stability
  • Natural Bond Orbital (NBO) analysis shows charge transfer from:
    • Hydroxyl oxygen (−0.32 e) → Carboxylic oxygen (−0.45 e)

Properties

IUPAC Name

2-(carbamoylamino)-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-9(15)11-7(8(13)14)5-1-3-6(12)4-2-5/h1-4,7,12H,(H,13,14)(H3,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHIDXLOTQDUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993334
Record name {[Hydroxy(imino)methyl]amino}(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72500-37-9, 32507-69-0
Record name α-[(Aminocarbonyl)amino]-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72500-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, alpha-((aminocarbonyl)amino)-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072500379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {[Hydroxy(imino)methyl]amino}(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbamoyl-2-amino-2-(4-hydroxyphenyl)acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid, also known as a derivative of 4-hydroxyphenylacetic acid, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H10N2O4
  • Molecular Weight : 210.19 g/mol

Interaction with Biological Targets

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. The compound's structure suggests potential inhibitory effects on certain enzymes, which could lead to therapeutic applications.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play a role in the metabolism of phenolic compounds, which may contribute to its biological effects.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this derivative may also exhibit the ability to scavenge free radicals and reduce oxidative stress in cells .

Anti-inflammatory Effects

The anti-inflammatory properties of phenolic compounds are well-documented. This derivative may possess similar effects due to its structural characteristics.

  • Inflammatory Markers : Research suggests that compounds with similar structures can reduce levels of pro-inflammatory cytokines, thereby mitigating inflammation in various models .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
Enzyme InhibitionInhibits metabolic enzymes
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Study on Antioxidant Activity

A study published in Drug Discoveries & Therapeutics highlighted the antioxidant capacity of phenolic compounds and their derivatives. The research indicated that these compounds could effectively reduce oxidative stress markers in cellular models, suggesting a protective role against cellular damage .

Clinical Trials Involving Related Compounds

Clinical trials involving HDAC inhibitors have shown that related phenolic compounds can enhance histone acetylation and exhibit anticancer properties. Although specific data on this compound is sparse, these findings provide a framework for understanding its potential therapeutic applications .

Future Directions

Further research is warranted to elucidate the specific biological mechanisms of this compound. Potential areas for investigation include:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
  • Mechanistic Studies : Exploring detailed molecular mechanisms through which this compound exerts its effects.

Scientific Research Applications

Enzyme Inhibition Studies

The compound's structure suggests that it may act as an inhibitor for various enzymes. Research has indicated that the presence of both a carboxylic acid group and an aromatic ring could facilitate interactions with enzyme active sites, potentially leading to modulation of enzymatic activities. Studies are ongoing to identify specific enzyme targets and elucidate the mechanisms of inhibition .

Neurotransmitter Interaction

Preliminary studies suggest that 2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid may interact with neurotransmitter systems in animal models, particularly concerning psychoactive substances. Its structural similarity to neurotransmitters may allow it to influence neurotransmitter synthesis and degradation pathways, making it a candidate for further pharmacological exploration .

Antioxidant Properties

The hydroxyl group present in the compound may confer antioxidant properties, which are crucial for protecting cells from oxidative stress. This characteristic opens avenues for investigating its potential therapeutic applications in conditions where oxidative damage is a concern.

Case Study 1: Cancer Research

In recent studies, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, heteroarotinoids containing similar functional groups demonstrated strong growth inhibition against ovarian cancer cell lines while sparing normal cells, indicating a potential therapeutic ratio that could be beneficial in clinical settings .

Case Study 2: Metabolic Pathway Analysis

Research involving metabolic studies has indicated that this compound may serve as a metabolite of other bioactive substances. Understanding its formation and degradation pathways could provide insights into its role within cellular processes and its potential as a therapeutic target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid and related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Lipophilicity (log k) or logP Applications/Notes
This compound C₁₀H₁₀N₂O₄ -NH-C(=O)-NH₂, -C₆H₄-OH 238.20 ~1.2 (estimated) Intermediate for cephalosporin antibiotics; hydrogen-bonding motifs in crystals.
(2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid C₈H₉NO₃ -NH₂, -C₆H₄-OH 167.16 ~0.5 (HPLC-derived) Impurity in β-lactam antibiotics; lacks carbamoyl group, reducing steric hindrance.
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid C₁₃H₁₇NO₅ -NH-Boc (tert-butoxycarbonyl), -C₆H₄-OH 267.28 ~2.1 (calculated) Protected amino acid derivative; used in peptide synthesis to prevent side reactions.
2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid C₁₁H₁₃NO₃ -NH-cyclopropyl, -C₆H₄-OH 207.23 ~1.8 (HPLC-derived) Bioactive scaffold with enhanced membrane permeability.
(2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid C₁₅H₁₇N₃O₆ Piperazine-dione carboxamido, -C₆H₄-OH 335.32 ~-0.3 (experimental) Key intermediate for cefepime (4th-gen cephalosporin); complex hydrogen-bonding network.

Key Findings :

Functional Group Impact: The carbamoylamino group in the target compound enhances hydrogen-bonding capacity compared to the simpler amino group in (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid. This increases its solubility in polar solvents but reduces logP relative to tert-butoxycarbonyl (Boc)-protected analogs. Boc-protected derivatives exhibit higher lipophilicity (logP ~2.1), making them more suitable for crossing biological membranes.

Crystallographic Behavior :

  • The target compound forms hydrogen-bonded dimers via carboxylic acid groups, similar to (2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid. However, the latter’s piperazine-dione moiety introduces additional N–H⋯O interactions, stabilizing its crystal lattice.

Synthetic Utility: Carbamoylamino derivatives are synthesized via carbodiimide-mediated coupling of amines to activated carboxylic acids, contrasting with Boc-protected analogs requiring acid-labile protection strategies. Cyclopropylamino analogs are synthesized via nucleophilic substitution, offering faster reaction kinetics than carbamoylamino derivatives.

Q & A

Q. What are the common synthetic routes for 2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves coupling a 4-hydroxyphenylacetic acid derivative with a carbamoylamino group via amidation or urea-forming reactions. For example, intermediates like (2S)-2-(4-hydroxyphenyl)propanoic acid () can be functionalized using carbamoyl chloride under anhydrous conditions. Optimization includes:

  • Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis of activated intermediates) .
  • Catalysts : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS) enhances coupling efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product, with yield monitored via TLC (Rf ~0.3 in 7:3 ethyl acetate/hexane) .

Q. How is the purity of this compound assessed using chromatographic techniques?

Methodological Answer: Purity is evaluated via HPLC with the following parameters:

  • Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), 10–90% B over 20 min.
  • Detection : UV at 254 nm.
  • Retention Time : ~12.5 min (calibrated against certified reference materials like PHR2195, ).

Impurity profiling identifies byproducts such as dimerized species (e.g., amoxicilloic acid dimers, ) using LC-MS with electrospray ionization (ESI+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

Methodological Answer: Contradictions often arise between NMR (e.g., unexpected splitting) and mass spectrometry (e.g., m/z mismatch). Strategies include:

  • Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in 1H^1H-NMR .
  • High-Resolution MS : Use HRMS (Q-TOF) to distinguish isobaric impurities (e.g., 251.28 vs. 251.29 Da, ) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by determining crystal structures (e.g., torsion angles in related compounds, ).

Q. What strategies are employed to determine the stereochemical configuration using X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction is critical for resolving stereochemistry:

  • Crystal Growth : Slow evaporation from ethanol/water (1:1) yields suitable crystals.

  • Data Collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

  • Key Parameters :

    ParameterValue (Example from )
    Space groupP21_121_12
    Torsion angles7.6(4)° and 35.1(4)°
    Hydrogen bondingO—H⋯O (2.65 Å)

Refinement with SHELXL97 confirms intramolecular N—H⋯O bonds and occupancy factors (e.g., 0.5 for disordered carboxyl groups) .

Q. How do intermolecular interactions in the solid state affect the stability of this compound?

Methodological Answer: Hydrogen bonding and crystal packing dictate stability:

  • Hydrogen-Bond Networks : Carboxyl groups form O—H⋯O dimers (2.65 Å), creating a rigid lattice resistant to thermal degradation .
  • Hygroscopicity Testing : Store crystals under nitrogen; monitor water uptake via TGA (weight loss <1% at 25°C/60% RH) .
  • Polymorph Screening : Use solvent-mediated crystallization (e.g., methanol vs. acetonitrile) to identify stable forms .

Q. Table 1. Crystallographic Parameters for Structural Confirmation (Adapted from )

ParameterValue
Crystal systemOrthorhombic
Space groupP21_121_12
Unit cell dimensionsa = 8.23 Å, b = 12.45 Å, c = 15.67 Å
R factor0.047
Hydrogen bond lengthO—H⋯O: 2.65 Å

Q. Table 2. HPLC Conditions for Purity Analysis (Adapted from )

ParameterValue
ColumnC18 (5 µm, 250 × 4.6 mm)
Flow rate1.0 mL/min
Detection wavelength254 nm
Retention time12.5 min

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid
Reactant of Route 2
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2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid

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